A Comprehensive Technical Guide to 1-bromo-2,3-dihydro-1H-indene: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-bromo-2,3-dihydro-1H-indene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dihydroindene Scaffold and its Brominated Analogue
The 2,3-dihydro-1H-indene, or indane, framework represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing molecules that can precisely interact with biological targets.[1] A significant portion of known organic molecules is built upon a relatively small number of such core structures, highlighting the fundamental role of scaffolds like dihydroindene in the exploration of chemical space.[1]
Halogenation, particularly bromination, is a powerful strategy in organic synthesis to modulate a molecule's reactivity and synthetic accessibility. The introduction of a bromine atom at the benzylic C-1 position of the dihydroindene core to form 1-bromo-2,3-dihydro-1H-indene (also known as 1-bromoindan) creates a highly valuable synthetic intermediate. The bromine atom serves as an excellent leaving group, activating the C-1 position for a wide array of nucleophilic substitution and cross-coupling reactions. This enhanced reactivity is the cornerstone of its utility, providing a gateway to a diverse range of functionalized indane derivatives with potential therapeutic applications.[1] This guide provides an in-depth overview of the CAS number, properties, synthesis, reactivity, and applications of 1-bromo-2,3-dihydro-1H-indene, with a focus on its role in drug development.
Physicochemical and Spectroscopic Properties
The Chemical Abstracts Service (CAS) number for 1-bromo-2,3-dihydro-1H-indene is 24373-98-6 .[1][2] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many reported physical properties are predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₉Br | [2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| Boiling Point | 235.9 ± 19.0 °C (Predicted) | [2] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
| Refractive Index | Not available | [2] |
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would appear as a multiplet in the downfield region (typically δ 7.0-7.5 ppm). The benzylic proton at C-1, being adjacent to the electronegative bromine atom, would be shifted downfield compared to the other aliphatic protons. The protons on the C-2 and C-3 methylene groups would likely appear as complex multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The aromatic carbons would resonate in the typical range of δ 120-145 ppm. The benzylic carbon (C-1) bearing the bromine atom would be shifted downfield into the δ 50-60 ppm region. The C-2 and C-3 carbons would appear further upfield.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A key feature, though often weak and in the fingerprint region, would be the C-Br stretching vibration.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be expected at m/z 196 and 198.
Synthesis of 1-bromo-2,3-dihydro-1H-indene
The most common and efficient method for the synthesis of 1-bromo-2,3-dihydro-1H-indene is the free-radical bromination of 2,3-dihydro-1H-indene (indane) using N-bromosuccinimide (NBS).[1] This reaction exhibits high regioselectivity, with bromination occurring almost exclusively at the benzylic C-1 position.[1]
Reaction Mechanism: Regioselectivity Explained
The high regioselectivity of this reaction is a direct consequence of the stability of the radical intermediate formed during the reaction. The reaction proceeds via a chain mechanism:
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Initiation: The reaction is initiated by a radical initiator, such as dibenzoyl peroxide or AIBN, or by UV light, which generates a bromine radical from NBS.
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Propagation:
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A bromine radical abstracts a hydrogen atom from the indane molecule. Abstraction of a hydrogen atom from the C-1 position generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring.
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Abstraction from the C-2 position would result in a less stable secondary alkyl radical. Therefore, the formation of the benzylic radical is kinetically and thermodynamically favored.
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Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical bromination of indane with NBS.
Experimental Protocol: Synthesis of 1-bromo-2,3-dihydro-1H-indene
The following is a representative experimental protocol for the synthesis of 1-bromo-2,3-dihydro-1H-indene.
Materials:
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2,3-dihydro-1H-indene (indane)
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N-bromosuccinimide (NBS)
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Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable solvent
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydro-1H-indene in carbon tetrachloride.
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Add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide or AIBN to the solution.
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Heat the reaction mixture to reflux with stirring. The reaction can be monitored by TLC.
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After the reaction is complete (typically after several hours, when the denser NBS has been consumed and replaced by the less dense succinimide which floats on top), cool the mixture to room temperature.
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Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude 1-bromo-2,3-dihydro-1H-indene can be purified by vacuum distillation.
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity of 1-bromo-2,3-dihydro-1H-indene is nucleophilic substitution at the C-1 position, where the bromine atom is displaced by a nucleophile.[1] This makes it a versatile precursor for a wide range of 1-substituted indane derivatives.
Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: General scheme of nucleophilic substitution.
Experimental Protocol: Synthesis of N-propargyl-1-aminoindan (a key intermediate for Rasagiline)
This protocol illustrates a typical nucleophilic substitution reaction using 1-bromo-2,3-dihydro-1H-indene. Rasagiline is a drug used for the treatment of Parkinson's disease.
Materials:
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1-bromo-2,3-dihydro-1H-indene
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Propargylamine
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Potassium carbonate or other suitable base
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Acetonitrile or other suitable polar aprotic solvent
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Ethyl acetate
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Water
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
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To a solution of 1-bromo-2,3-dihydro-1H-indene in acetonitrile, add propargylamine and potassium carbonate.
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Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude N-propargyl-1-aminoindan can be purified by column chromatography.
Applications in Drug Development
The dihydroindene scaffold is present in numerous biologically active compounds, and 1-bromo-2,3-dihydro-1H-indene serves as a crucial starting material for the synthesis of many pharmaceutical agents and drug candidates. Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, hypotensive, and antioxidant properties.[1]
Case Study: Rasagiline
As demonstrated in the experimental protocol above, 1-bromo-2,3-dihydro-1H-indene can be a precursor in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. The synthesis involves the nucleophilic substitution of the bromine atom with propargylamine.
Other Potential Applications
The versatility of 1-bromo-2,3-dihydro-1H-indene allows for its use in the synthesis of a wide array of compounds for drug discovery. By varying the nucleophile in substitution reactions, libraries of indane derivatives can be generated for high-throughput screening to identify new lead compounds for various therapeutic targets.
Safety and Handling
1-bromo-2,3-dihydro-1H-indene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
1-bromo-2,3-dihydro-1H-indene is a cornerstone intermediate in organic synthesis, particularly for the construction of functionalized indane derivatives with significant potential in medicinal chemistry. Its straightforward synthesis via regioselective bromination of indane, coupled with the high reactivity of the benzylic bromide towards nucleophilic substitution, provides a robust platform for the generation of molecular diversity. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its synthetic potential in the quest for novel therapeutics.
References
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LookChem. Cas 24373-98-6, 1H-Indene, 1-broMo-2,3-dihydro-. [Link]
